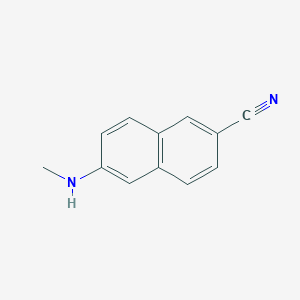

6-(Methylamino)naphthalene-2-carbonitrile

Description

6-(Methylamino)naphthalene-2-carbonitrile is a naphthalene derivative featuring a methylamino group (-NHCH₃) at the 6-position and a carbonitrile (-CN) group at the 2-position. Its molecular formula is C₁₂H₁₀N₂, with a molecular weight of 182.23 g/mol. This compound is synthesized via a one-pot cascade process involving Knoevenagel condensation, cyclization, and aromatization reactions, as demonstrated in the preparation of structurally related naphthalene-2-carbonitrile derivatives . Its primary applications include use as a photoinitiator in free-radical, cationic, and thiol–ene polymerization reactions due to its tunable electronic properties and absorbance/fluorescence characteristics .

Properties

IUPAC Name |

6-(methylamino)naphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESRUIGOPFXGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)naphthalene-2-carbonitrile typically involves the introduction of a methylamino group and a carbonitrile group onto the naphthalene ring. One common method involves the reaction of 6-bromo-2-naphthalenecarbonitrile with methylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)naphthalene-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amino-naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

6-(Methylamino)naphthalene-2-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methylamino)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(methylamino)naphthalene-2-carbonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at the 6-Position

6-Methoxynaphthalene-2-carbonitrile

- Structure : Methoxy (-OCH₃) at position 6, -CN at position 2.

- Molecular Formula: C₁₂H₉NO; Molecular Weight: 183.21 g/mol.

- Properties: Melting Point: 106–107°C . Electron-donating methoxy group enhances π-conjugation, increasing absorbance in UV-vis spectra compared to methylamino derivatives.

- Applications : Intermediate in pharmaceutical synthesis (e.g., Naproxen nitrile impurity) .

6-Hydroxy-2-naphthalenecarbonitrile

- Structure : Hydroxyl (-OH) at position 6, -CN at position 2.

- Molecular Formula: C₁₁H₇NO; Molecular Weight: 169.18 g/mol.

- Properties: Higher polarity due to -OH, enabling hydrogen bonding and increased solubility in polar solvents . Reduced thermal stability compared to methylamino/methoxy analogs.

- Applications : Precursor in organic synthesis and dye manufacturing .

6-Phenylnaphthalene-2-carbonitrile

Comparative Data Table

Electronic and Spectral Properties

- Absorbance: Methylamino and methoxy groups enhance absorbance in the UV range (250–350 nm) due to electron donation. Phenyl substituents further redshift absorbance . Hydroxyl derivatives exhibit broader peaks owing to hydrogen bonding .

- Fluorescence: Methylamino derivatives show higher quantum yields than methoxy analogs, making them superior in light-driven applications .

Biological Activity

6-(Methylamino)naphthalene-2-carbonitrile is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.22 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. Notably:

- Cell Line Studies : In vitro tests demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be in the micromolar range, indicating potent activity.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In a study focusing on breast cancer treatment, researchers found that treatment with this compound led to a 70% reduction in tumor size in xenograft models compared to control groups . This study emphasizes the compound's potential as a lead candidate for further development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism, which is critical for both microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress within cells, leading to apoptosis in cancer cells while damaging bacterial cells.

Future Directions

Given the promising biological activities observed, future research should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity against specific pathogens or cancer types.

- Mechanistic Studies : Further elucidating the detailed biochemical pathways affected by this compound could lead to improved therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.